REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11].C(P(CCCC)CCCC)CCC>C1COCC1>[OH:12][CH:7]([C:2]1[C:1](=[O:6])[CH2:5][CH2:4][CH:3]=1)[CH2:8][CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
rac-1,1′-bi-2-naphthol
|
Quantity
|
429 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
606 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCC)C=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |